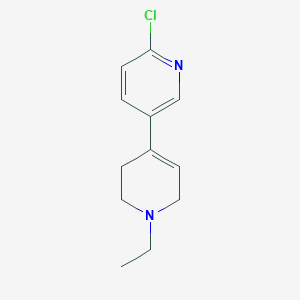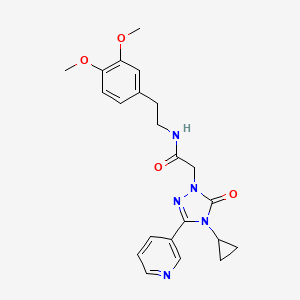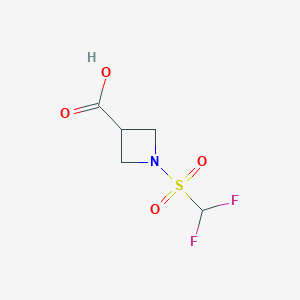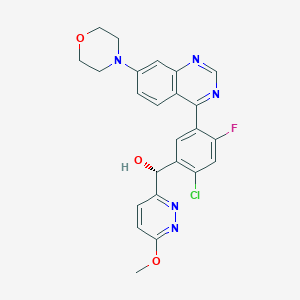
(R)-Nedisertib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Nedisertib is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway. CHK1 is involved in the regulation of cell cycle checkpoints, DNA repair, and apoptosis. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Wirkmechanismus
(R)-Nedisertib inhibits CHK1, which is a serine/threonine protein kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets, such as CDC25A, to prevent entry into mitosis and allow time for DNA repair. Inhibition of CHK1 by (R)-Nedisertib results in the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
(R)-Nedisertib has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to enhance the cytotoxicity of DNA-damaging agents in vitro and in vivo. (R)-Nedisertib has also been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-Nedisertib has several advantages for lab experiments. It is a potent inhibitor of CHK1 and has been shown to enhance the cytotoxicity of DNA-damaging agents in a variety of cancer cell lines. In addition, (R)-Nedisertib has been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents. However, (R)-Nedisertib has some limitations for lab experiments. It is a small molecule inhibitor and may have limited efficacy in solid tumors due to poor penetration into the tumor microenvironment.
Zukünftige Richtungen
For research include the development of more potent and selective CHK1 inhibitors, the identification of biomarkers that predict response to CHK1 inhibitors, and the evaluation of (R)-Nedisertib in combination with other targeted therapies. In addition, the role of CHK1 in the DNA damage response pathway is complex and further research is needed to fully understand its role in cancer biology.
Synthesemethoden
(R)-Nedisertib can be synthesized by a convergent synthesis method. The synthesis involves the coupling of two key intermediates, which are prepared separately. The first intermediate is synthesized by reacting 2,6-dichloro-4-nitrophenol with (R)-3-aminopiperidine in the presence of a base. The second intermediate is prepared by reacting 3,5-dibromo-2-chloropyridine with 2-amino-5-bromo-3-methylpyridine in the presence of a base. The two intermediates are then coupled together using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield (R)-Nedisertib.
Wissenschaftliche Forschungsanwendungen
(R)-Nedisertib has been extensively studied in preclinical models of cancer. It has been shown to enhance the cytotoxicity of DNA-damaging agents, such as cisplatin, doxorubicin, and gemcitabine, in a variety of cancer cell lines. In addition, (R)-Nedisertib has been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents. These findings suggest that (R)-Nedisertib may have potential as a chemosensitizer in the treatment of cancer.
Eigenschaften
IUPAC Name |
(R)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXJLUYGFNTAL-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)[C@@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Nedisertib | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

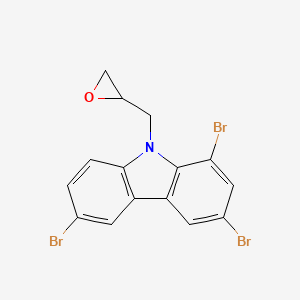
![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)
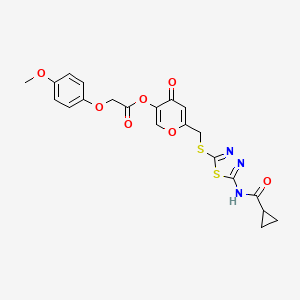
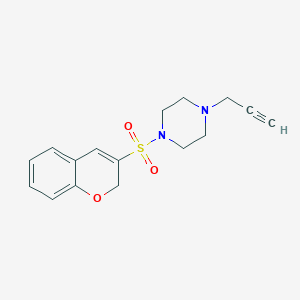
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2792772.png)
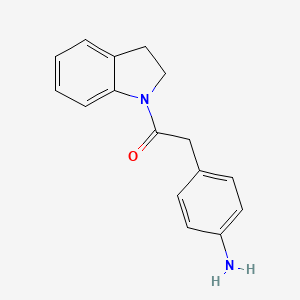
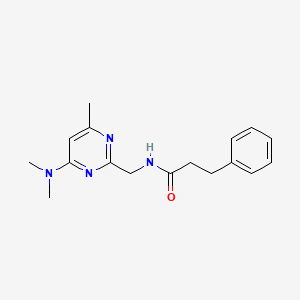
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
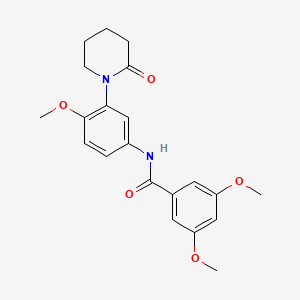
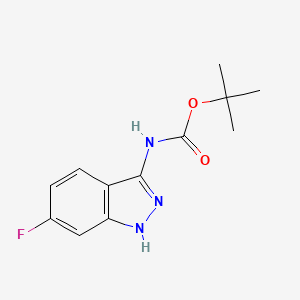
![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)
